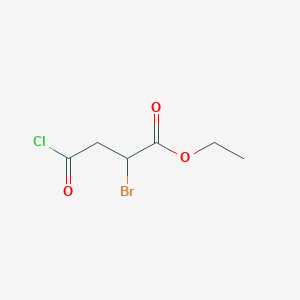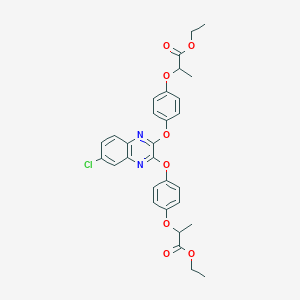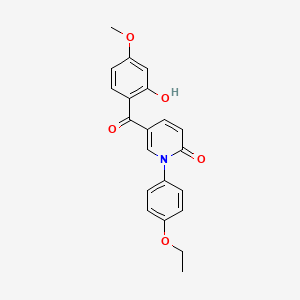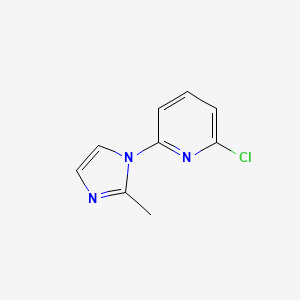
6-Oxocholestanol (E)-O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxocholestanol (E)-O-methyloxime is a derivative of cholestanol, a type of sterol. Sterols are a subgroup of steroids and an important class of organic molecules. This compound is particularly interesting due to its structural modifications, which include an oxo group at the 6th position and an O-methyloxime group. These modifications can significantly alter the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxocholestanol (E)-O-methyloxime typically involves the oxidation of cholestanol to introduce the oxo group at the 6th position. This can be achieved using various oxidizing agents such as chromium trioxide or pyridinium chlorochromate. The subsequent formation of the O-methyloxime group involves the reaction of the oxo group with methoxyamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxocholestanol (E)-O-methyloxime can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the sterol backbone.
Reduction: The oxo group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The O-methyloxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methoxyamine hydrochloride, various nucleophiles.
Major Products Formed
Oxidation: Formation of more oxidized sterol derivatives.
Reduction: Formation of 6-hydroxycholestanol.
Substitution: Formation of various substituted cholestanol derivatives.
Applications De Recherche Scientifique
6-Oxocholestanol (E)-O-methyloxime has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex sterol derivatives.
Biology: Studied for its role in cellular processes and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cholesterol-related disorders.
Mécanisme D'action
The mechanism of action of 6-Oxocholestanol (E)-O-methyloxime involves its interaction with various molecular targets and pathways. The oxo group at the 6th position and the O-methyloxime group can interact with enzymes and receptors, altering their activity. This can lead to changes in cellular processes such as cholesterol metabolism and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Oxocholestanol: Lacks the O-methyloxime group.
Cholestanol: Lacks both the oxo group and the O-methyloxime group.
6-Hydroxycholestanol: Has a hydroxyl group instead of an oxo group at the 6th position.
Uniqueness
6-Oxocholestanol (E)-O-methyloxime is unique due to the presence of both the oxo group and the O-methyloxime group. These modifications can significantly alter its chemical properties and biological activities compared to similar compounds .
Propriétés
Formule moléculaire |
C28H49NO2 |
|---|---|
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
(3S,6Z,10R,13R)-6-methoxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H49NO2/c1-18(2)8-7-9-19(3)22-10-11-23-21-17-26(29-31-6)25-16-20(30)12-14-28(25,5)24(21)13-15-27(22,23)4/h18-25,30H,7-17H2,1-6H3/b29-26-/t19-,20+,21?,22?,23?,24?,25?,27-,28-/m1/s1 |
Clé InChI |
UGTRJIWOVLGRJU-IGRNIVFVSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2C/C(=N/OC)/C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=NOC)C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B13445579.png)


![4-[[4-[(4-Hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B13445600.png)




![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)
![1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione](/img/structure/B13445635.png)


